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molecular formula C12H15N B8624362 Benzenamine, N-2-cyclohexen-1-yl- CAS No. 52034-22-7

Benzenamine, N-2-cyclohexen-1-yl-

Cat. No. B8624362
M. Wt: 173.25 g/mol
InChI Key: XXODTFJGVBAOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06384282B2

Procedure details

Twelve enantioselective Examples are shown in Table 5 below (entries 1-12). A typical procedure is as follows: [Pd(π-allyl)Cl]2 (2.3 mg, 0.0063 mmol) and the (R,R)-Naphthyl-Trost ligand (10.9 mg, 0.0138 mmol) were dissolved in 0.1 mL of dry THF in a screw-capped vial. After stirring for one min, aniline (11.4 μL, 0.125 mmol) was added, and the color of the solution turned bright yellow. After addition of cyclohexadiene (47.6 μL, 0.500 mmol), the vial was sealed with a cap that contained a PTFE septum, and the reaction mixture was stirred at room temperature for 120 h. After removal of all volatile compounds using a rotary evaporator, the residue was purified by chromatography on silica gel (Hexanes : EtOAc=200:1) to give 18.8 mg (87%) of N-cyclohex-2-en-1-ylaniline as a colorless oil with 89% ee and the [α]D24° C. value of −84.5 (c 1.0222, CH2Cl2)
[Compound]
Name
[Pd(π-allyl)Cl]2
Quantity
2.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
(R,R)-Naphthyl-Trost ligand
Quantity
10.9 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
11.4 μL
Type
reactant
Reaction Step Two
Quantity
47.6 μL
Type
reactant
Reaction Step Three
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:8]1[CH2:13][CH2:12][CH:11]=[CH:10][CH:9]=1>C1COCC1>[CH:2]1([NH:1][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:7][CH2:6][CH2:5][CH:4]=[CH:3]1

Inputs

Step One
Name
[Pd(π-allyl)Cl]2
Quantity
2.3 mg
Type
reactant
Smiles
Name
(R,R)-Naphthyl-Trost ligand
Quantity
10.9 mg
Type
reactant
Smiles
Name
Quantity
0.1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11.4 μL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
47.6 μL
Type
reactant
Smiles
C1=CC=CCC1
Step Four
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for one min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the vial was sealed with
CUSTOM
Type
CUSTOM
Details
a cap that
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 120 h
Duration
120 h
CUSTOM
Type
CUSTOM
Details
After removal of all volatile compounds
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel (Hexanes : EtOAc=200:1)

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
C1(C=CCCC1)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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